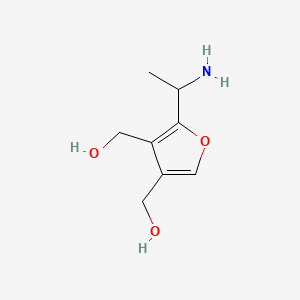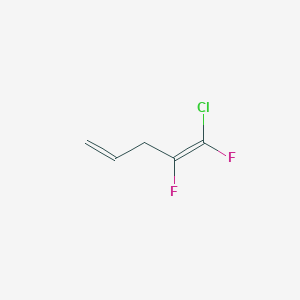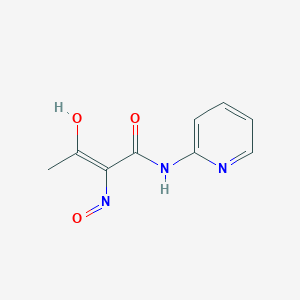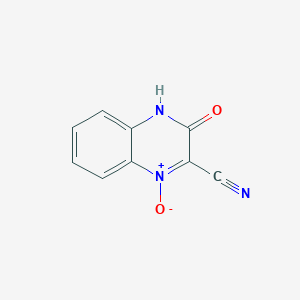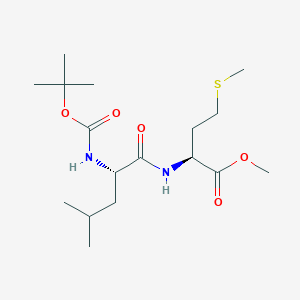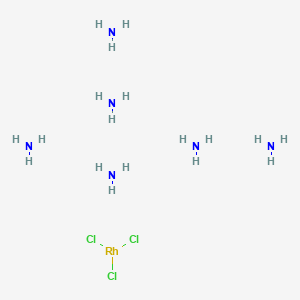
Hexaaminnerhodium(iii)chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexaamminerhodium(III) chloride is a coordination compound with the formula ((\text{RhCl}_3)(\text{NH}_3)_6). It consists of a rhodium ion surrounded by six ammonia ligands and three chloride ions. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexaamminerhodium(III) chloride can be synthesized by reacting rhodium(III) chloride with an excess of aqueous ammonia. The reaction typically involves heating the solution to achieve a pH of 7.5 to 8.0. The resulting solution is then contacted with an anion exchange resin in the OH form to obtain the desired compound .
Industrial Production Methods: Industrial production of hexaamminerhodium(III) chloride follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of anion exchange resins is common to remove impurities and achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Hexaamminerhodium(III) chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state complexes.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions often involve other amines or phosphines as substituting ligands.
Major Products:
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium complexes.
Substitution: New coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Hexaamminerhodium(III) chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other rhodium complexes and catalysts.
Biology: Investigated for its potential interactions with biomolecules and its effects on biological systems.
Medicine: Explored for its potential use in cancer treatment due to its ability to interact with DNA and proteins.
Industry: Utilized in various catalytic processes, including hydrogenation and oxidation reactions.
Wirkmechanismus
The mechanism of action of hexaamminerhodium(III) chloride involves its ability to form coordination complexes with various ligands. In biological systems, it can interact with DNA and proteins, potentially leading to changes in their structure and function. The compound’s effects are mediated through its interactions with molecular targets and pathways involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Hexaamminerhodium(III) chloride can be compared with other similar compounds, such as:
Hexaammineruthenium(III) chloride: Similar in structure but contains ruthenium instead of rhodium.
Hexaamminecobalt(III) chloride: Contains cobalt and is used in coordination chemistry and as a precursor for other cobalt complexes.
Uniqueness: Hexaamminerhodium(III) chloride is unique due to the specific properties of rhodium, which include its high catalytic activity and ability to form stable complexes with a variety of ligands. This makes it particularly valuable in both research and industrial applications .
Eigenschaften
Molekularformel |
Cl3H18N6Rh |
|---|---|
Molekulargewicht |
311.44 g/mol |
IUPAC-Name |
azane;trichlororhodium |
InChI |
InChI=1S/3ClH.6H3N.Rh/h3*1H;6*1H3;/q;;;;;;;;;+3/p-3 |
InChI-Schlüssel |
NQDMBGRFEALXCD-UHFFFAOYSA-K |
Kanonische SMILES |
N.N.N.N.N.N.Cl[Rh](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NE)-N-[(4-propan-2-ylcyclohexa-1,3-dien-1-yl)methylidene]hydroxylamine](/img/structure/B13817408.png)
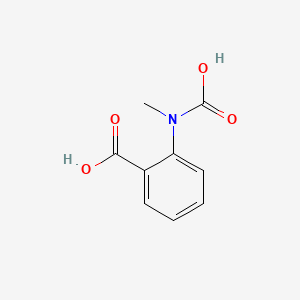

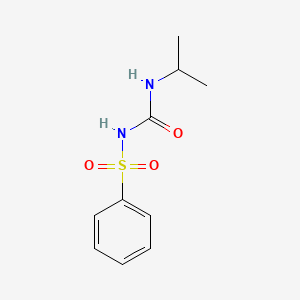
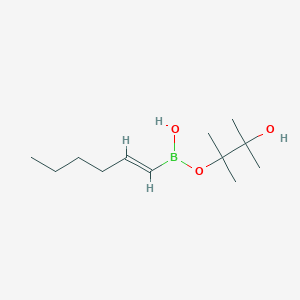
![3-Methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium](/img/structure/B13817438.png)
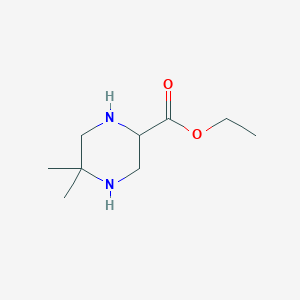
![7,18-Bis[4-(dimethylamino)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13817443.png)
